4-(Diethoxymethyl)-1-methylpiperidine

Organic Synthesis Medicinal Chemistry LogP

4-(Diethoxymethyl)-1-methylpiperidine (CAS 1427475-31-7) is a tertiary amine and piperidine acetal derivative. Its core structure is a saturated six-membered nitrogen heterocycle featuring an N-methyl group and a 4-diethoxymethyl substituent.

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
CAS No. 1427475-31-7
Cat. No. B8818935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diethoxymethyl)-1-methylpiperidine
CAS1427475-31-7
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCCOC(C1CCN(CC1)C)OCC
InChIInChI=1S/C11H23NO2/c1-4-13-11(14-5-2)10-6-8-12(3)9-7-10/h10-11H,4-9H2,1-3H3
InChIKeyGXWMUDDGXSJNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(Diethoxymethyl)-1-methylpiperidine (CAS 1427475-31-7) as a Differentiated Piperidine Acetal Building Block


4-(Diethoxymethyl)-1-methylpiperidine (CAS 1427475-31-7) is a tertiary amine and piperidine acetal derivative . Its core structure is a saturated six-membered nitrogen heterocycle featuring an N-methyl group and a 4-diethoxymethyl substituent. The molecule has the formula C₁₁H₂₃NO₂, a molecular weight of 201.31 g/mol, and predicted physicochemical properties, including a LogP of approximately 1.82 and a polar surface area (PSA) of 22 Ų, which are critical for its role as a synthetic intermediate [1][2].

Procurement Rationale: Why Generic Piperidine Acetals Cannot Replace 4-(Diethoxymethyl)-1-methylpiperidine


Generic substitution among piperidine acetals is scientifically untenable for applications requiring specific reactivity or physicochemical properties. The position of the acetal group (N- vs. C-substitution), the size of the alkoxy groups (ethoxy vs. methoxy), and the presence of an N-alkyl substituent fundamentally alter a molecule's basicity, lipophilicity, steric profile, and deprotection kinetics [1]. For instance, N-substituted acetals like 1-(diethoxymethyl)piperidine act as N-protected amines with different stability and reactivity profiles compared to C-4 acetals . Similarly, the diethyl acetal of 4-(Diethoxymethyl)-1-methylpiperidine confers greater steric bulk and increased lipophilicity compared to its dimethyl acetal analog, which directly impacts its behavior in complex reaction media and purification processes [1]. Using an incorrect analog can lead to unexpected reaction outcomes, purification failures, or altered pharmacokinetic properties of downstream products.

Quantitative Evidence for Differentiated Selection of 4-(Diethoxymethyl)-1-methylpiperidine


Lipophilicity (LogP) Differentiation for Optimized Reaction Media and Purification

4-(Diethoxymethyl)-1-methylpiperidine exhibits a higher predicted lipophilicity compared to its N-H analog, 4-(diethoxymethyl)piperidine, and its dimethyl acetal analog [1]. The increased LogP value of the target compound, reported as 1.6652 or 1.82, compared to 1.202 for the N-H analog, indicates superior solubility in organic solvents and enhanced partitioning in biphasic systems [1]. This differentiation is critical for designing efficient synthetic routes and for optimizing purification strategies such as liquid-liquid extraction or reverse-phase chromatography.

Organic Synthesis Medicinal Chemistry LogP

Basicity (pKa) Modulation via N-Methylation for Controlled Reactivity

The presence of an N-methyl group on the piperidine ring of 4-(Diethoxymethyl)-1-methylpiperidine is predicted to significantly increase its basicity (lower pKa of conjugate acid) relative to its secondary amine analog, 4-(diethoxymethyl)piperidine. The target compound has a predicted pKa of 8.59, while the N-H analog has a predicted pKa of 10.17 [1]. This class-level inference is based on the known electron-donating effect of N-alkylation in piperidines, which stabilizes the protonated ammonium ion, thereby increasing basicity [2].

Organic Synthesis Basicity pKa

Physicochemical Differentiation from the Aldehyde Precursor for Storage and Handling

As an acetal, 4-(Diethoxymethyl)-1-methylpiperidine offers superior chemical stability during storage and handling compared to its aldehyde precursor, 1-methylpiperidine-4-carboxaldehyde. While the aldehyde is prone to air oxidation and polymerization, the acetal is stable under standard conditions, with a recommended storage temperature of 2-8°C . The target compound has a predicted boiling point of 237.0±10.0 °C, in contrast to the aldehyde's boiling point of ~210°C, reflecting its different molecular weight and reduced volatility .

Chemical Stability Storage Conditions Aldehyde

Steric and Electronic Differentiation for Selective Deprotection Strategies

The 4-diethoxymethyl group functions as a latent aldehyde that can be unmasked under mild acidic conditions [1]. The N-methyl group provides a tertiary amine that remains largely unaffected during acetal hydrolysis, allowing for chemoselective deprotection of the 4-position without exposing the nitrogen functionality. This is in contrast to N-protected piperidines like 1-(diethoxymethyl)piperidine, where acidic deprotection would directly cleave the N-substituent and generate the free secondary amine . Furthermore, the diethyl acetal is more stable and requires slightly more forcing conditions for deprotection compared to a dimethyl acetal, offering a tunable reactivity window [2].

Protecting Group Chemistry Acetal Deprotection Piperidine

Validated Application Scenarios for 4-(Diethoxymethyl)-1-methylpiperidine Based on Evidence


Synthesis of Piperidine-Based Pharmacophores Requiring Lipophilic, Orthogonally Protected Aldehydes

The compound is ideally suited for constructing piperidine-containing pharmacophores, particularly when a 4-carboxaldehyde moiety needs to be temporarily masked. The acetal protection allows for subsequent transformations (e.g., reductive aminations, Grignard additions) to be performed at other sites on the piperidine ring without interference from the aldehyde. The higher LogP of 1.82, compared to N-H analogs, ensures efficient extraction into organic solvents during workup, simplifying the purification of these complex intermediates [1][2].

Precursor to Small-Molecule Inhibitors Targeting Inflammatory and Oncogenic Pathways

4-(Diethoxymethyl)-1-methylpiperidine serves as a critical building block for small-molecule inhibitors of enzymes involved in inflammatory and oncogenic pathways [1]. Its N-methyl group provides a defined tertiary amine center that can engage in key binding interactions with target proteins, while the latent aldehyde offers a handle for further diversification via carbon-carbon or carbon-nitrogen bond formation. This combination of features enables the rapid exploration of structure-activity relationships (SAR) around the piperidine core.

Controlled Synthesis of Quaternary Piperidinium Salts for Materials or Biological Applications

The enhanced basicity of the tertiary amine (predicted pKa of 8.59) makes 4-(Diethoxymethyl)-1-methylpiperidine a superior starting material for the synthesis of quaternary piperidinium salts compared to its less basic N-H analog [1][2]. The increased nucleophilicity of the nitrogen lone pair facilitates efficient alkylation, enabling the preparation of cationic surfactants, ionic liquids, or biologically active ammonium salts under milder conditions and with higher yields [3].

Investigating Acetal Deprotection Kinetics in Complex Media

Due to its well-defined structure and the known sensitivity of diethyl acetals to acid, this compound is an excellent probe for studying deprotection kinetics in various reaction media (e.g., aqueous, biphasic, or on solid support). The differentiation in stability between the diethyl acetal and the N-methylamine allows for precise control over the unmasking of the aldehyde functionality, a critical parameter in the optimization of multi-step, one-pot synthetic sequences [1].

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